molecular formula C8H10O3 B14190817 8-Oxoocta-4,6-dienoic acid CAS No. 922508-91-6

8-Oxoocta-4,6-dienoic acid

Cat. No.: B14190817
CAS No.: 922508-91-6
M. Wt: 154.16 g/mol
InChI Key: FMLNYEWTMZPLSG-UHFFFAOYSA-N
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Description

8-Oxoocta-4,6-dienoic acid is a chemical compound with the molecular formula C8H10O3 It is characterized by the presence of a conjugated diene system and a keto group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxoocta-4,6-dienoic acid can be achieved through several methods. One common approach involves the oxidation of octa-4,6-dienoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the keto group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Oxoocta-4,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Oxoocta-4,6-dienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Oxoocta-4,6-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system and keto group allow it to participate in a range of chemical reactions, influencing biological processes. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Octa-4,6-dienoic acid: Lacks the keto group, resulting in different reactivity and applications.

    8-Hydroxyocta-4,6-dienoic acid: Contains a hydroxyl group instead of a keto group, leading to variations in chemical behavior.

    8-Carboxyocta-4,6-dienoic acid:

Uniqueness

8-Oxoocta-4,6-dienoic acid is unique due to its combination of a conjugated diene system and a keto group. This structural feature imparts distinct reactivity and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

922508-91-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

8-oxoocta-4,6-dienoic acid

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6-8(10)11/h1-3,5,7H,4,6H2,(H,10,11)

InChI Key

FMLNYEWTMZPLSG-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C=CC=CC=O

Origin of Product

United States

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